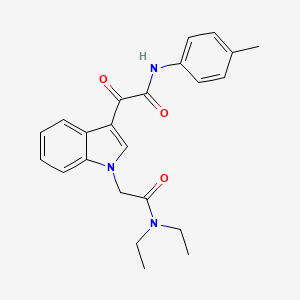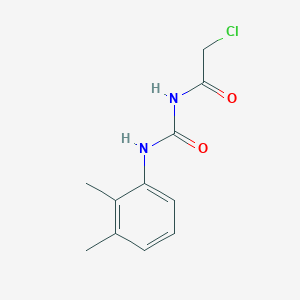
3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anion Coordination Chemistry : The anion coordination chemistry of urea-based ligands, closely related to 3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea, is significant. These compounds demonstrate a variety of hydrogen bond motifs involving the urea NH groups, carbonyl, protonated pyridyl NH+ fragment, water molecules, and anions, leading to rich structural diversity and potential applications in coordination chemistry (Wu et al., 2007).
Synthesis of N-Nitro-N,N′-diphenyl Urea : The synthesis of N'-(3,5-dimethylphenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea using a one-pot method demonstrates the chemical versatility of dimethylphenyl urea derivatives. These methods have broad implications for synthetic chemistry, including the creation of novel compounds with potential industrial and pharmaceutical applications (Chen Chang-shui, 2008).
Reactions with Acyloins and Diacetyl : Studies on the reactions of urea and its derivatives with acyloins and diacetyl reveal the formation of diverse compounds such as 4-imidazolin-2-ones. This suggests a wide range of potential applications in the synthesis of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Butler & Hussain, 1981).
Metabolism of Antineoplastic Agents : The metabolism of 1-Aryl-3-(2-chloroethyl)ureas, closely related to the compound , shows promising cytotoxic and antineoplastic activities. Understanding the metabolic pathways of these molecules can lead to the development of new cancer treatments (Maurizis et al., 1998).
Herbicide and Nematicide Applications : Maloran, a compound structurally similar to this compound, is used as a herbicide and nematicide. The understanding of its degradation in soil can inform the development of environmentally friendly pesticides (Katz & Strusz, 1968).
Crystal Structure Analysis : The study of crystal structures of similar urea compounds provides insights into molecular interactions and stability, which is crucial for the development of new materials and pharmaceuticals (Cho et al., 2015).
Pharmacological Research and Drug Discovery : The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, based on urea derivatives, indicates the potential of these compounds in drug discovery, particularly for the development of new therapeutic agents (Croston et al., 2002).
properties
IUPAC Name |
2-chloro-N-[(2,3-dimethylphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-4-3-5-9(8(7)2)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWDPVNHHXKNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2585775.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2585779.png)
![1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide](/img/structure/B2585780.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2585782.png)
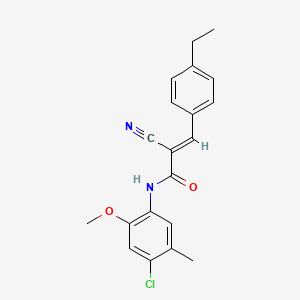

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2585785.png)
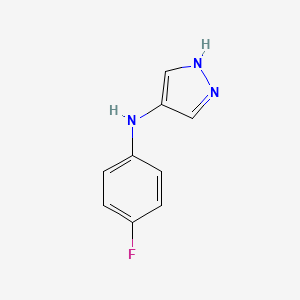
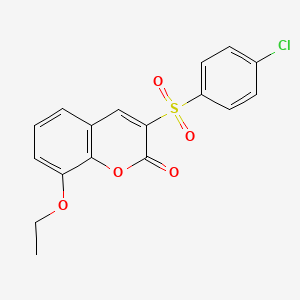
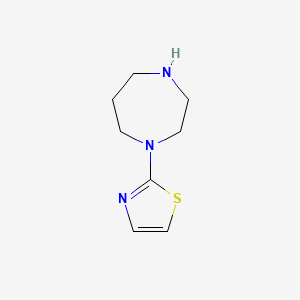


![4-phenyl-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2585793.png)
